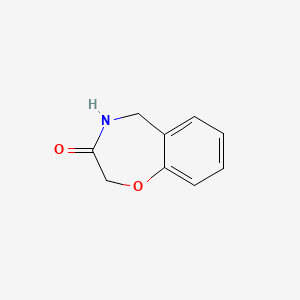

4,5-二氢-1,4-苯并恶杂环-3(2H)-酮

描述

Synthesis Analysis

The synthesis of benzoxazepine derivatives is a topic of interest due to their potential as drug candidates. Paper describes the synthesis of tetrahydro-[1H]-2-benzazepin-4-ones, which are of interest as muscarinic (M3) receptor antagonists. The synthesis involves base-promoted addition, desilylation, oxidation, and cyclisation via reductive amination. Paper details a three-step synthesis of a spiro[1,5-benzoxazepine-2,4′-piperidine] scaffold, which is a novel structure for drug discovery. Paper presents a one-pot condensation reaction for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, which are related to the compound of interest and have a broad spectrum of biological activities. Paper discusses a synthesis that involves a spontaneous transformation of certain precursors into benzazepine derivatives under solvent-free conditions.

Molecular Structure Analysis

The molecular structure of benzoxazepine derivatives has been confirmed through various analytical techniques. In paper , the structures of certain derivatives were confirmed by X-ray diffraction. Paper used NOESY NMR and X-ray diffraction to study the structure of a disubstituted derivative, demonstrating well-defined orientation of side chains. Paper also confirmed the structure of a product through single-crystal X-ray analysis.

Chemical Reactions Analysis

The benzoxazepine derivatives undergo various chemical reactions during their synthesis. For instance, paper mentions unsuccessful attempts to convert N-protected tetrahydro-[1H]-2-benzazepin-4-ones into 5-cycloalkyl-5-hydroxy derivatives. Paper reports on the ring cleavage of 2,3-dihydro-1,5-benzoxazepin-4(5H)-one during N-alkylation attempts. These reactions are crucial for understanding the reactivity and potential modifications of the benzoxazepine scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazepine derivatives are influenced by their molecular structure. Paper provides insights into the proton magnetic resonance spectra of 2,3-dihydro-1,4-benzoxazepin-5(4H)-ones, which can be used to distinguish between isomeric benzoxazepin-ones. The solubility, stability, and reactivity of these compounds are important for their potential therapeutic applications.

科学研究应用

合成方法和衍生物

合成技术:4,5-二氢-1-苯并恶杂环-3(2H)-酮的制备涉及将其转化为四氢-1-苯并恶杂环-3-胺和相关化合物。在某些条件下,如 N-烷基化尝试,相关化合物(如 2,3-二氢-1,5-苯并恶杂环-4(5H)-酮)的环裂会发生 (Huckle、Lockhart 和 Wright,1972 年)。

聚合物辅助合成:4,5-二氢-1,4-苯并恶杂环-3(2H)-酮的聚合物辅助溶液相合成使用水杨醛、α-溴乙酸酯和伯胺,简化后处理并避免使用保护基团 (Carreras、Scherkenbeck 和 Paulitz,2005 年)。

在药物发现和化学分析中的应用

神经保护活性:某些衍生物(如 3-氯-4-[4-[4-(2-吡啶基)-1,2,3,6-四氢吡啶-1-基]丁基]-1,4-苯并恶杂环-5(4H)-酮)在脑缺血模型中表现出显着的神经保护活性 (Kamei 等人,2001 年)。

结构研究:4,5-二氢-3H-螺[1,5-苯并恶杂环-2,4'-哌啶] 等新型支架已合成为药物发现,提供侧链的明确取向,这在药物设计中至关重要 (Willand 等人,2004 年)。

构象分析:对取代的 2,3-二氢-[1,5]苯并恶杂环-4(5H)-酮衍生物的 NMR 光谱和构象分析的研究提供了对其化学行为和作为药理剂的潜力的见解 (Ott、Hiegemann 和 Duddeck,1991 年)。

其他相关应用

生物活性和生态作用:与 4,5-二氢-1,4-苯并恶杂环-3(2H)-酮密切相关的 (2H)-1,4-苯并恶嗪-3(4H)-酮类因其植物毒性、抗真菌性、抗微生物性和拒食作用而受到研究,展示了其在农业和生态应用中的潜力 (Macias 等人,2009 年)。

对 HIV-1 逆转录酶的抑制活性:4,5-二氢-1,4-苯并恶杂环-3(2H)-酮的某些衍生物已被确定为 HIV-1 逆转录酶的非核苷抑制剂,证明了该化合物在抗病毒药物开发中的潜力 (Klunder 等人,1992 年)。

属性

IUPAC Name |

4,5-dihydro-1,4-benzoxazepin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9-6-12-8-4-2-1-3-7(8)5-10-9/h1-4H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZDEGAIDVFUHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358857 | |

| Record name | 4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |

CAS RN |

34844-80-9 | |

| Record name | 4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthetic method described in the research paper for 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones?

A1: The research paper highlights a novel approach for synthesizing 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones using a polymer-assisted solution-phase (PASP) synthesis method. [] This method offers several advantages over traditional synthetic routes. Firstly, it utilizes readily available starting materials like salicylic aldehydes, α-bromo acetic acid esters, and primary amines. [] Secondly, the use of polymer-bound reagents and scavengers greatly simplifies the purification process, eliminating the need for tedious chromatographic separations. [] Lastly, the PASP method avoids the use of protecting groups, further streamlining the synthesis and improving overall yield. [] This efficient and versatile approach facilitates the creation of diverse 4,5-dihydro-1,4-benzoxazepin-3(2H)-one derivatives, expanding opportunities for discovering novel compounds with potential biological activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1298227.png)

![3-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1298234.png)

![4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298236.png)

![(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1298248.png)